molecular formula C15H24ClNO B1398233 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride CAS No. 1220019-40-8

3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride

Cat. No.: B1398233
CAS No.: 1220019-40-8
M. Wt: 269.81 g/mol
InChI Key: RFSASXHTNWQJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol. This compound is known for its complex structure, which includes a piperidine ring and a phenoxy group substituted with isopropyl and methyl groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropyl-3-methylphenol and piperidine.

    Formation of Phenoxy Group: The phenol is reacted with a suitable halogenating agent to form the corresponding halide, which is then reacted with piperidine to form the phenoxy-piperidine intermediate.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group and piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    3-(4-Isopropyl-3-methylphenoxy)methylpiperidine hydrochloride: This compound has a similar structure but differs in the position of the piperidine ring attachment.

    4-Isopropyl-3-methylphenol: This is a precursor in the synthesis of the target compound and shares the phenoxy group with isopropyl and methyl substitutions.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

3-(3-methyl-4-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)15-7-6-13(9-12(15)3)17-14-5-4-8-16-10-14;/h6-7,9,11,14,16H,4-5,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSASXHTNWQJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCNC2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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